4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile - 885949-73-5

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile

Catalog Number: EVT-1600297
CAS Number: 885949-73-5
Molecular Formula: C18H18N4O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

Compound Description: This class of compounds, derived from the HCV entry inhibitor L0909, exhibits potent in vitro anti-HCV activity at low nanomolar concentrations []. These derivatives primarily act by inhibiting the virus entry stage, potentially targeting the HCV E1 protein []. Compounds 3d and 3i within this series demonstrated favorable oral availability and long-lasting plasma concentrations in rats [].

Reference: [] https://www.semanticscholar.org/paper/c6d51f9714c6f721452bb5bad0b50802fb164d24

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Compound Description: This compound is a newly synthesized derivative of Prottremin, a molecule demonstrating antiparkinsonian activity in vivo []. This derivative was synthesized through an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine, yielding 48% after purification [].

Reference: [] https://www.semanticscholar.org/paper/3811a880573b32ff3891d7de5b52b989328338ac

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This novel compound was synthesized through a three-step protocol and characterized using HRMS, IR, 1H, and 13C NMR experiments [].

Reference: [] https://www.semanticscholar.org/paper/e5466ccce9289437e249bb75b10fdebfba4bd9da

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

Compound Description: These FPMINT analogues were investigated as inhibitors of human equilibrative nucleoside transporters (ENTs) []. Replacing the naphthalene moiety with benzene abolished inhibitory activity, while adding chloride to the meta-position of benzene restored ENT1 but not ENT2 inhibition. Adding methyl or ethyl groups to the benzene moiety restored inhibition of both ENT1 and ENT2. A halogen substituent on the fluorophenyl group was crucial for activity []. Compound 3c emerged as the most potent inhibitor, acting as an irreversible and non-competitive inhibitor [].

Reference: [] https://www.semanticscholar.org/paper/face0630a002d2006f5823a2a4ce4a221fe8fdb7

[4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM)

Compound Description: This novel organic compound was investigated for its ability to prevent mild steel corrosion in a 1 N HCl acidic medium []. Electrochemical studies suggested that 4-4-ABSPFM acts as a mixed-type inhibitor in this acidic environment [].

Reference: [] https://www.semanticscholar.org/paper/6465e95a9f0e96495410147fc06f74b9ac1b4259

Compound Description: This compound is a novel human carbonic anhydrase IX (hCA IX) inhibitor with a Ki value of 96 nM []. BSM-0004 exhibits cytotoxic effects in both normoxic and hypoxic conditions against MCF-7 and MDA-MB-231 breast cancer cells []. It effectively reduces tumor growth in a xenograft model of breast cancer and regulates the expression of key apoptosis-related biomarkers [].

Reference: [] https://www.semanticscholar.org/paper/de18480498eb969a6b86ba14ec9fe900cb8af48a

4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds

Compound Description: This series of compounds were designed, synthesized, and evaluated as potential tyrosinase (TYR) inhibitors for treating hyperpigmentation disorders []. These molecules feature a 4-fluorobenzylpiperazine moiety as a key pharmacophoric element for TYR inhibition. Among them, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (compound 26) showed potent competitive inhibition of TYR from Agaricus bisporus (AbTYR) with an IC50 of 0.18 µM, significantly higher than the reference compound kojic acid (IC50 = 17.76 µM) []. Additionally, compound 26 exhibited antimelanogenic effects in B16F10 cells without cytotoxicity [].

Reference: [] https://www.semanticscholar.org/paper/94ca8cd5ea176f2c32e35de7ed7f3fc67b1c9407

Amide Derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

Compound Description: This series of novel amide derivatives was synthesized and evaluated for antimicrobial activity []. The synthesis employed N-boc piperazine and diketene as starting materials and proceeded through a five-step reaction pathway with high yields under mild conditions []. The compounds' structures were confirmed by ES-MS and proton nuclear magnetic resonance [].

Reference: [] https://www.semanticscholar.org/paper/51a78edfe3a1009a8b705e473075a0dc292625cf

6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine Derivatives

Compound Description: This study explored alkyl-substituted purines as potential antimicrobial agents []. The researchers synthesized a series of novel compounds starting from 6‐[4‐(4‐propoxyphenyl)piperazin‐1‐yl]‐9H‐purine and alkylated it with various alkyl halides []. The synthesized compounds were characterized by 1H-NMR, 13C-NMR, FT-IR, and EI-MS []. They exhibited significant antimicrobial activity against Mycobacterium tuberculosis H37RV and other bacterial and fungal strains without significant toxicity [].

Reference: [] https://www.semanticscholar.org/paper/58802e61d17b055c19f470306fd56050c3917e9f

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: This compound, [18F]T-401, was designed as a novel PET imaging agent for Monoacylglycerol Lipase (MAGL) []. Researchers started with a piperazinyl pyrrolidine-2-one derivative and incorporated fluorine atoms for PET imaging. Fine-tuning the compound’s lipophilicity optimized its non-specific binding and blood-brain barrier permeability []. Imaging studies in mice and macaques revealed that [18F]T-401 exhibits specific and reversible binding to MAGL, making it suitable for quantifying MAGL levels in vivo [].

Reference: [] https://www.semanticscholar.org/paper/52b378782520b18b210c7f805d00ae2d4b76e93a

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor under clinical evaluation for treating idiopathic pulmonary fibrosis []. Derived from compound 1, it was designed to improve upon the lead compound's hERG and CYP3A4 inhibition profiles while enhancing its pharmacokinetic properties []. GLPG1690 effectively reduces plasma LPA levels and shows efficacy in a bleomycin-induced pulmonary fibrosis mouse model by reducing extracellular matrix deposition in the lungs and decreasing LPA 18:2 levels in bronchoalveolar lavage fluid [].

Reference: [] https://www.semanticscholar.org/paper/7aecec2b38c326c0bfc8cecb357b33f33e085016

4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile

Compound Description: The crystal structure of this compound revealed a twisted conformation, with the dihedral angle between the N-bound 4-cyanophenyl and C-bound acetyl groups of the 1,2,3-triazoyl ring being 60.82 (13)° []. The molecular packing is stabilized by carbonyl-C=O⋯π(triazoyl), cyano-C≡N⋯π(triazoyl), and π–π stacking interactions [].

Reference: [] https://www.semanticscholar.org/paper/8c0ce8b9ae5ba36023299dceee4880fe383b554b

1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues

Compound Description: Researchers investigated these compounds as histamine H3 receptor antagonists, aiming to understand the structure-activity relationship of these guanidine derivatives []. Replacing the piperazine with piperidine, shifting substituents on the guanidine moiety, and evaluating individual synthons were among the modifications studied to understand their impact on H3 receptor antagonism []. The most potent compounds exhibited high in vitro affinity for the guinea pig jejunal histamine H3 receptor.

Reference: [] https://www.semanticscholar.org/paper/fb9d35972434463b9c4b37fb312888b02593539a

Compound Description: BFC was investigated as a potential corrosion inhibitor for brass in 1M HCl solutions []. The study revealed that BFC acts as a mixed-type corrosion inhibitor, preferentially influencing the anodic domain []. Notably, its inhibition efficiency increased with rising temperatures from 30°C to 60°C [].

Reference: [] https://www.semanticscholar.org/paper/790295b419979ca11d922daaddde0a63edae46b4

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

Compound Description: This research explored the structure-activity relationships of SN79 derivatives, focusing on their divergent cytotoxic and metabolically stimulative functions mediated by sigma-2 receptors []. The study investigated how various substitutions on the benzoxazolone ring affected sigma-receptor subtype selectivity and their impact on cell death induction or metabolic stimulation []. Notably, replacing the heterocyclic oxygen with N-methyl decreased sigma-1 affinity, while a sulfur substitution increased affinity at both subtypes.

Reference: [] https://www.semanticscholar.org/paper/b1c2a76765d5d800220b6fd7b21b63e8c89e7720

4-Benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Compound Description: This compound emerged as a leading candidate among a series of [, , ]triazolo[4,3-a]quinazoline-5(4H)-ones being investigated for their antimalarial activity []. It displayed promising activity, leading to the development of a detailed quality control method for the compound []. This method, adhering to the "Substances for pharmaceutical use" monograph, includes assessments of description, solubility, identification, related impurities, loss on drying, residue on ignition, residual organic solvents, microbiological purity, and assay [].

Reference: [] https://www.semanticscholar.org/paper/9a7c0e8df8bba7630d4e7e2afbe2785c5d627953

Reference: [] https://www.semanticscholar.org/paper/903296764b21df68b0fd122e69625965aead667b

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3 []. It was discovered through the optimization of a series of N-aryl-N′-pyrimidin-4-yl ureas, focusing on modifications of the aryl ring to enhance potency and selectivity for FGFRs []. NVP-BGJ398 demonstrated significant in vivo antitumor activity in bladder cancer xenograft models overexpressing wild-type FGFR3, suggesting its potential as a novel anticancer agent [].

Reference: [] https://www.semanticscholar.org/paper/531489ef8998fc5ab8604407e51b345957e31792

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: Compound 7x, identified through the analysis of over 150 novel cyano pyridopyrimidine compounds, demonstrated potent multikinase inhibitory activity, particularly against CDK4/CYCLIN D1 and ARK5 kinases []. This compound exhibited strong pro-apoptotic effects on tumor cells at concentrations of approximately 30–100 nM [].

Reference: [] https://www.semanticscholar.org/paper/f2bddbdfe4367db99743b66a04f63ef0cc81b8ff

N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides

Compound Description: This series of compounds was investigated as selective probes for the dopamine D3 receptor, a target implicated in cocaine addiction []. The study focused on modifying the aryl amide portion of the lead compound, NGB 2904, to reduce its high lipophilicity while enhancing its D3 receptor binding affinity and selectivity over D2 receptors [].

Reference: [] https://www.semanticscholar.org/paper/ba893582236d3ed3b0d8db6fc0247bc94b14cfee

2,5-Dimethoxy-4-Methylamphetamine (DOM) and 2-Piperazin-1-yl-Quinoline (Quipazine)

Compound Description: DOM and quipazine, both 5-HT2A receptor agonists, were investigated for their potential to modulate the reinforcing effects of fentanyl in rhesus monkeys using a food vs. drug choice paradigm []. Neither DOM nor quipazine significantly altered fentanyl choice when administered as a pretreatment or in combination with fentanyl [].

Reference: [] https://www.semanticscholar.org/paper/476317da86781dca33a7fd177d62fc95f85be368

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

Compound Description: The crystal and molecular structure of this compound was determined using single-crystal X-ray diffraction []. The molecular geometry, calculated using DFT with the B3LYP/6-31G(d,p) basis set, agreed well with the experimental data [].

Reference: [] https://www.semanticscholar.org/paper/5689cf6f2fae218a924e5f830371fa187b1cb77c

9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

Compound Description: PP17 was identified as a potent inducer of apoptosis in MCF-7 breast cancer cells []. It demonstrated significant inhibitory activity against MCF-7 cells, inducing G2/M phase cell cycle arrest and apoptosis [].

Reference: [] https://www.semanticscholar.org/paper/4e5128b062d407eebe559da80e920bd3eaaad966

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

Compound Description: The crystal structure of Imatinib freebase, a tyrosine kinase inhibitor widely used in leukemia treatment, was determined []. The molecule adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups [].

Reference: [] https://www.semanticscholar.org/paper/32508572a6956739e8d84b9863861e60307b0d61

Compound Description: This study explored heterocyclic analogs of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, focusing on modifications to the linking chain, as potential dopamine D3 receptor ligands for treating substance abuse []. The research aimed to address discrepancies observed between in vitro binding affinity, in vivo occupancy, and behavioral potency in previous studies []. Modifications included hydroxyl, acetyl, and cyclopropyl substitutions on the butylamide linking chain, along with variations in the arylcarboxamide and phenylpiperazine moieties [].

Reference: [] https://www.semanticscholar.org/paper/34b4b3b16b0a832c16aa0d418291ee783f2f1047

2-(3-(4-(4-[18F]fluorobenzyl)piperazin-1-yl)propyl)benzo[d]thiazole ([18F]4)

Compound Description: This compound, [18F]4, was synthesized and evaluated as a potential dopamine D4 receptor radioligand for PET imaging []. The synthesis involved a one-pot, two-step procedure resulting in a decay-corrected yield of 18.6% and a specific activity of 112 GBq/µmol [].

Reference: [] https://www.semanticscholar.org/paper/9d17cd8e0dbff8870d5178c4c1f7896b647f29fe

[O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione

Compound Description: This compound was synthesized and evaluated as a potential agonist PET tracer for the 5-HT1A receptor []. It exhibited high affinity for the 5-HT1A receptor and demonstrated agonist activity comparable to serotonin in cAMP formation and GTPgammaS binding assays []. PET studies in baboons showed specific binding in brain regions known to be rich in 5-HT1A receptors, supporting its potential as an agonist PET ligand for this receptor [].

Properties

CAS Number

885949-73-5

Product Name

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile

IUPAC Name

4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2

InChI Key

KVGVZNAYCIKFSM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.